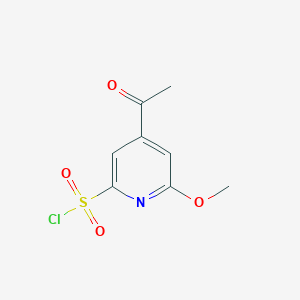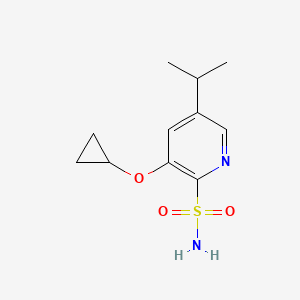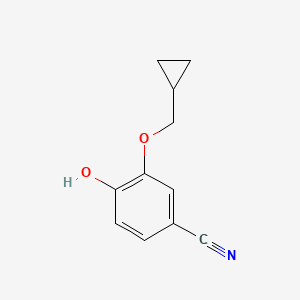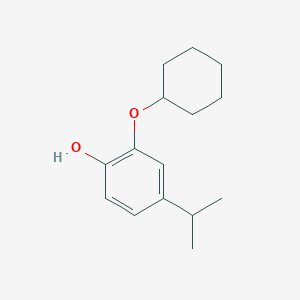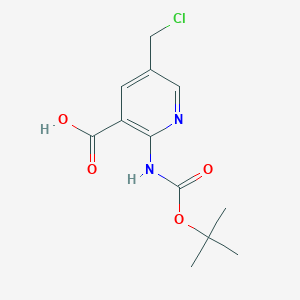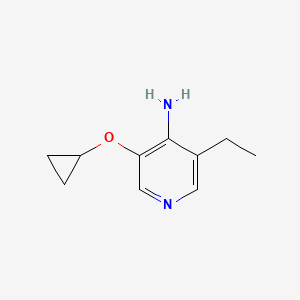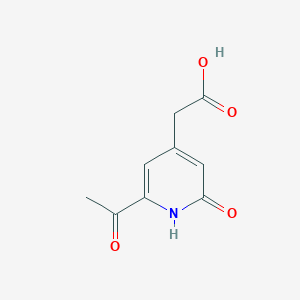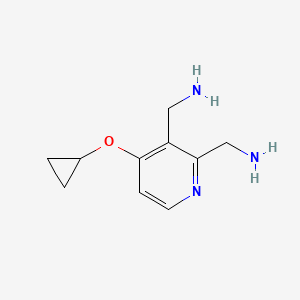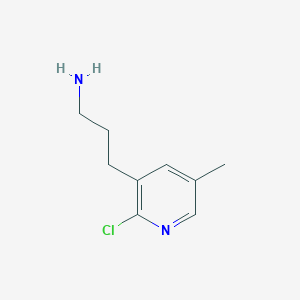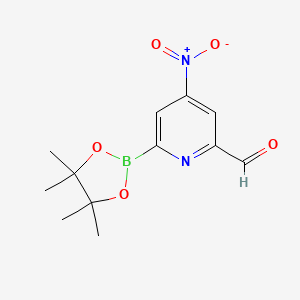
(6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester: is a boronic ester derivative with the molecular formula C12H15BN2O5 and a molecular weight of 278.07 g/mol . This compound is part of the broader class of boronic esters, which are highly valuable in organic synthesis due to their versatility and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an aryl halide with a boronic acid or ester . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of boronic esters, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various aryl-substituted products depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
Chemistry: (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . It is also employed in the synthesis of complex molecules and natural products.
Biology and Medicine: Boronic esters, including this compound, are explored for their potential in drug delivery and as enzyme inhibitors. They can form reversible covalent bonds with diols, making them useful in the design of sensors and therapeutic agents .
Industry: In the industrial sector, boronic esters are used in the production of polymers, agrochemicals, and electronic materials. Their ability to undergo various chemical transformations makes them valuable intermediates in manufacturing processes .
Wirkmechanismus
The mechanism by which (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzymes or alter the function of biological molecules, making it useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
- Arylboronic acids and esters
Uniqueness: (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both a formyl and a nitro group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .
Eigenschaften
Molekularformel |
C12H15BN2O5 |
|---|---|
Molekulargewicht |
278.07 g/mol |
IUPAC-Name |
4-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H15BN2O5/c1-11(2)12(3,4)20-13(19-11)10-6-9(15(17)18)5-8(7-16)14-10/h5-7H,1-4H3 |
InChI-Schlüssel |
XDEXUSQLGPDNRJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


